molecular formula C15H10ClNO5 B5559590 5-(4-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

5-(4-CHLOROBENZAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B5559590
M. Wt: 319.69 g/mol
InChI Key: FCIYBTVPZNALLN-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzamido)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzene-1,3-dicarboxylic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzamido)benzene-1,3-dicarboxylic acid typically involves the reaction of 4-chlorobenzoyl chloride with benzene-1,3-dicarboxylic acid in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzamido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene-1,3-dicarboxylic acid derivatives.

Scientific Research Applications

5-(4-Chlorobenzamido)benzene-1,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as bacterial Mur ligases. These enzymes play a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Uniqueness

5-(4-Chlorobenzamido)benzene-1,3-dicarboxylic acid is unique due to the presence of the chlorobenzamido group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other benzenedicarboxylic acid derivatives and contributes to its potential as a versatile compound in various applications .

Properties

IUPAC Name

5-[(4-chlorobenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-3-1-8(2-4-11)13(18)17-12-6-9(14(19)20)5-10(7-12)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIYBTVPZNALLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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